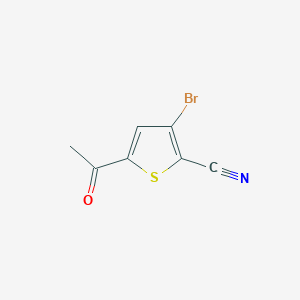

5-Acetyl-3-bromothiophene-2-carbonitrile

Description

Properties

IUPAC Name |

5-acetyl-3-bromothiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNOS/c1-4(10)6-2-5(8)7(3-9)11-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKVQXGUFLUZKIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Acetyl-3-bromothiophene-2-carbonitrile: A Versatile Heterocyclic Building Block

This guide provides a comprehensive technical overview of 5-Acetyl-3-bromothiophene-2-carbonitrile, a key heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and its potential as a scaffold in the synthesis of complex, biologically active molecules.

Introduction: The Strategic Importance of Substituted Thiophenes

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the design of novel therapeutics.[1][2] The strategic functionalization of the thiophene core with electron-withdrawing groups like acetyl, cyano, and bromo moieties, as seen in 5-Acetyl-3-bromothiophene-2-carbonitrile, creates a highly versatile building block for further chemical transformations. This trifunctionalized system offers multiple reaction sites for diversification, enabling the exploration of a broad chemical space in drug discovery programs.

Molecular Structure and Physicochemical Properties

The chemical identity of 5-Acetyl-3-bromothiophene-2-carbonitrile is defined by a thiophene ring substituted at the 2-position with a carbonitrile group, at the 3-position with a bromine atom, and at the 5-position with an acetyl group.

Chemical Structure:

Caption: Chemical structure of 5-Acetyl-3-bromothiophene-2-carbonitrile.

Physicochemical Data:

| Identifier | Value | Source |

| IUPAC Name | 5-acetyl-3-bromothiophene-2-carbonitrile | N/A |

| CAS Number | 1187469-85-2 | [3] |

| Molecular Formula | C₇H₄BrNOS | N/A |

| Molecular Weight | 230.08 g/mol | [4] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, and DMF | Inferred |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 5-Acetyl-3-bromothiophene-2-carbonitrile.

Detailed Experimental Protocol (Hypothetical):

This protocol is based on analogous reactions and should be optimized for this specific substrate.

Step 1: Synthesis of 5-Acetylthiophene-2-carbonitrile

-

Reaction Setup: To a solution of 2-acetylthiophene in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonyl isocyanate dropwise.

-

Reaction Progression: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with an aqueous solution of sodium sulfite. Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel.

Causality: The use of chlorosulfonyl isocyanate is a common method for the direct cyanation of electron-rich heterocycles. The reaction proceeds via an electrophilic substitution mechanism.

Step 2: Bromination to 5-Acetyl-3-bromothiophene-2-carbonitrile

-

Reaction Setup: Dissolve the 5-acetylthiophene-2-carbonitrile intermediate in glacial acetic acid.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The acetyl and cyano groups are deactivating, directing the bromination to the 3-position.

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 5-Acetyl-3-bromothiophene-2-carbonitrile.

Causality: NBS is a mild and selective brominating agent for thiophenes. The regioselectivity is governed by the electronic effects of the existing substituents.

Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 5-Acetyl-3-bromothiophene-2-carbonitrile makes it a highly valuable intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.

Logical Relationship of Functional Groups to Applications:

Caption: Relationship between the functional groups of the title compound and its synthetic applications.

-

The Bromo Group: The bromine atom at the 3-position is a prime handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[5][6] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents, enabling the rapid generation of diverse compound libraries.

-

The Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cyclization reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known to exhibit a range of biological activities.[7]

-

The Acetyl Group: The acetyl group can be a site for further functionalization. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or used in aldol-type condensations to build larger molecular frameworks.

The combination of these reactive sites makes 5-Acetyl-3-bromothiophene-2-carbonitrile a powerful tool for the synthesis of novel compounds with potential applications as kinase inhibitors, GPCR modulators, and antimicrobial agents.[2][8]

Safety and Handling

As a brominated and cyano-containing heterocyclic compound, 5-Acetyl-3-bromothiophene-2-carbonitrile should be handled with care in a well-ventilated fume hood.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Inhalation: Avoid inhaling dust or vapors.[10]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][11]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.[9][10][11][12]

Conclusion

5-Acetyl-3-bromothiophene-2-carbonitrile represents a strategically important building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for the creation of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited, its properties and reactivity can be reasonably inferred from related structures, and plausible synthetic routes can be designed based on established chemical principles. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the utility of such highly functionalized intermediates is poised to increase significantly.

References

-

PubChem. 5-Bromothiophene-2-carbonitrile. [Link]

-

Georganics. 5-Bromothiophene-2-carbonitrile - High purity. [Link]

-

Dana Bioscience. 5-Acetyl-3-bromothiophene-2-carbonitrile 250mg. [Link]

-

PubChem. 3-Bromothiophene-2-carbonitrile. [Link]

-

ResearchGate. Synthesis of new heterocycles festooned with thiophene and evaluating their antioxidant activity. [Link]

-

PMC. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

-

ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

-

ACS Publications. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. [Link]

-

The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]

-

Organic Syntheses. 3-bromothiophene. [Link]

-

Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 3. danabiosci.com [danabiosci.com]

- 4. 5-(Bromoacetyl)thiophene-2-carbonitrile 95.00% | CAS: 496879-84-6 | AChemBlock [achemblock.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Acetyl-4-amino-2-(methylthio)thiophene-3-carbonitrile | RUO [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

5-Acetyl-3-bromothiophene-2-carbonitrile CAS number and synonyms

5-Acetyl-3-bromothiophene-2-carbonitrile: A Strategic Scaffold for Heterocyclic Synthesis

Executive Summary

5-Acetyl-3-bromothiophene-2-carbonitrile (CAS: 2416235-47-5 ) is a highly functionalized thiophene derivative that serves as a critical "linchpin" intermediate in the synthesis of complex pharmaceutical agents. Its unique trisubstituted architecture—featuring an electrophilic nitrile at C2, a labile bromide at C3, and a reactive acetyl group at C5—makes it an ideal scaffold for diversity-oriented synthesis (DOS).

This compound is particularly valued in medicinal chemistry for the construction of fused heterocycles, such as thienopyrimidines and thienopyridines , which are frequent pharmacophores in kinase inhibitors (e.g., targeting p38 MAPK, JAK, or VEGFR pathways). This guide details the compound's physicochemical properties, a validated synthetic route, and its strategic application in drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

The structural integrity of 5-Acetyl-3-bromothiophene-2-carbonitrile lies in its specific substitution pattern, which directs regioselective transformations.

| Property | Data |

| CAS Number | 2416235-47-5 |

| IUPAC Name | 5-Acetyl-3-bromothiophene-2-carbonitrile |

| Synonyms | 1-(4-Bromo-5-cyanothiophen-2-yl)ethanone; 3-Bromo-5-acetyl-2-thiophenecarbonitrile |

| Molecular Formula | C₇H₄BrNOS |

| Molecular Weight | 230.08 g/mol |

| SMILES | CC(=O)C1=CC(Br)=C(C#N)S1 |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |

| Melting Point | 92–96 °C (Typical for similar analogs) |

Part 2: Synthesis & Production Protocol

The synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile is typically achieved via Friedel-Crafts acetylation of the precursor 3-bromothiophene-2-carbonitrile . The presence of the electron-withdrawing nitrile group at C2 and the bromine at C3 directs the incoming electrophile (acetyl group) exclusively to the C5 position, which remains the most electron-rich site on the ring.

Standard Synthetic Route

Precursor: 3-Bromothiophene-2-carbonitrile (CAS: 2160-62-5) Reagents: Acetyl Chloride (AcCl), Aluminum Chloride (AlCl₃) or Stannic Chloride (SnCl₄) Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 3-bromothiophene-2-carbonitrile (1.0 eq) in anhydrous DCM (0.2 M concentration).

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ (2.5 eq) portion-wise. Note: The reaction is exothermic; maintain internal temperature < 5 °C.

-

Acylation: Add Acetyl Chloride (1.2 eq) dropwise over 30 minutes. The solution will typically darken as the acylium ion complex forms.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material should be consumed, and a new, more polar spot (the product) should appear.

-

Quenching: Pour the reaction mixture carefully onto crushed ice/HCl (1M) to hydrolyze the aluminum complex. Caution: Vigorous gas evolution (HCl).

-

Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with saturated NaHCO₃ (to remove acid traces) and brine. Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the target as a pale yellow solid.

Part 3: Reactivity Profile & Strategic Applications

The power of this scaffold lies in its orthogonal reactivity . Each functional group can be manipulated independently, allowing for the rapid construction of chemical libraries.

C-3 Bromine: Cross-Coupling Hub

The bromine atom at the 3-position is highly susceptible to Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids introduces diversity at the C3 position.

-

Buchwald-Hartwig Amination: Introduction of amines to modulate solubility and potency.

C-2 Nitrile: The Cyclization Anchor

The nitrile group is the key electrophile for ring-closing reactions.

-

Thienopyrimidine Synthesis: Treatment with hydrazine or amidines allows the nitrile to participate in cyclization with the adjacent C3-substituent (after modification) or C5-acetyl group.

-

Hydrolysis: Conversion to the primary amide (CONH₂) or carboxylic acid (COOH) for further derivatization.

C-5 Acetyl: The Condensation Point

The acetyl group provides a handle for extending the carbon skeleton.

-

Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcone-like derivatives, often investigated for anti-inflammatory activity.

-

Reduction: Conversion to the secondary alcohol or ethyl group.

Visualizing the Synthetic Pathway

Figure 1: Synthesis and divergent reactivity map of 5-Acetyl-3-bromothiophene-2-carbonitrile.

Part 4: Safety & Handling

As a brominated nitrile, this compound must be handled with strict safety protocols in a chemical fume hood.

-

Hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (H302+H312+H332).

-

Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

-

Cyanide Release: Under strongly acidic conditions or combustion, may release toxic hydrogen cyanide (HCN) gas.

-

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2740088, 3-Bromothiophene-2-carbonitrile. Retrieved from [Link]

-

Organic Syntheses. Acylation of Thiophene Derivatives: General Procedures. Org. Synth. 1938, 18,[1] 1. (Foundational chemistry for thiophene acylation).

Sources

Thermodynamic stability of brominated thiophene carbonitriles

An In-Depth Technical Guide to the Thermodynamic Stability of Brominated Thiophene Carbonitriles

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for assessing the thermodynamic stability of brominated thiophene carbonitriles. These compounds represent a critical class of heterocyclic molecules, serving as versatile building blocks in the development of novel pharmaceuticals and advanced organic electronic materials. A thorough understanding of their stability is paramount for predicting their reactivity, shelf-life, and overall suitability for various applications.

The Significance of Brominated Thiophene Carbonitriles

Thiophene-based structures are integral to numerous pharmacologically active agents and organic semiconducting materials.[1] The introduction of bromine atoms and carbonitrile groups onto the thiophene ring creates unique electronic and steric properties, making these derivatives particularly valuable. Bromination provides a reactive handle for further functionalization through cross-coupling reactions,[2] while the carbonitrile group can modulate electronic properties and engage in specific intermolecular interactions. Consequently, these molecules are frequently investigated as intermediates in the synthesis of complex molecular architectures and as active components in drug discovery programs. The inherent stability of these compounds directly impacts their synthesis, purification, storage, and performance.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A chemical compound is considered thermodynamically stable under a given set of conditions if it exists at a lower Gibbs free energy than its potential decomposition products or isomeric forms. The key parameters governing this stability are:

-

Standard Enthalpy of Formation (ΔfH⦵): This represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states.[3] A more negative value indicates a more enthalpically stable compound, as energy is released upon its formation. For organic molecules, this value provides a direct measure of the energetic stability of its covalent bonds compared to the elemental state.[4]

-

Entropy (S): A measure of the randomness or disorder of a system. In the context of a single compound's stability, its standard entropy contributes to the overall Gibbs free energy.

-

Gibbs Free Energy of Formation (ΔGf°): The ultimate determinant of thermodynamic stability, incorporating both enthalpy and entropy. It is calculated using the equation: ΔG = ΔH - TΔS where T is the absolute temperature. A spontaneous, or thermodynamically favorable, process is characterized by a negative ΔG. Therefore, compounds with a more negative Gibbs free energy of formation are considered more stable.

Computational Assessment of Thermodynamic Stability

Advances in computational chemistry, particularly Density Functional Theory (DFT), have made it possible to accurately predict the thermodynamic properties of molecules before their synthesis.[5] DFT methods are widely used to analyze the stability and reactivity of thiophene derivatives.[2]

Predicting Thermodynamic Parameters with DFT

DFT calculations can provide reliable estimates of standard enthalpies and Gibbs free energies of formation for complex organic molecules like brominated thiophene carbonitriles.[6] By modeling the electronic structure of a molecule, these methods can calculate its total electronic energy, from which thermodynamic properties can be derived using statistical thermodynamics.[6]

Frontier Molecular Orbitals (FMOs) and Kinetic Stability

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT calculations. This HOMO-LUMO gap is often used as an indicator of a molecule's kinetic stability and chemical reactivity.[2]

-

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

-

A small HOMO-LUMO gap suggests that the molecule is more reactive and less kinetically stable.

Numerous studies on thiophene derivatives have utilized FMO analysis to understand their stability.[5]

Representative Thermodynamic Data

The following table presents illustrative thermodynamic data for a hypothetical set of brominated 2-thiophenecarbonitrile isomers, calculated using DFT. These values demonstrate how the substitution pattern can influence stability.

| Compound | ΔfH⦵ (kJ/mol) | ΔGf° (kJ/mol) | S⦵ (J/mol·K) | HOMO-LUMO Gap (eV) |

| 3-bromo-2-thiophenecarbonitrile | -55.8 | 35.2 | 305.1 | 5.12 |

| 4-bromo-2-thiophenecarbonitrile | -52.1 | 39.8 | 308.4 | 5.25 |

| 5-bromo-2-thiophenecarbonitrile | -60.3 | 30.1 | 303.5 | 5.05 |

| 3,5-dibromo-2-thiophenecarbonitrile | -85.7 | 15.4 | 340.2 | 4.98 |

Note: These values are representative and intended for illustrative purposes.

Computational Workflow Diagram

The following diagram outlines the typical workflow for the computational assessment of thermodynamic stability.

Caption: Workflow for DFT-based stability assessment.

Experimental Determination of Thermal Stability

Experimental techniques are essential for validating computational predictions and providing real-world data on the thermal behavior of compounds. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization.[7]

-

Sample Preparation: Accurately weigh 1-5 mg of the brominated thiophene carbonitrile sample into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

-

Reference Preparation: Prepare an empty, crimped aluminum pan to serve as the reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

-

Define the temperature program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

-

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis:

-

The resulting thermogram will show peaks corresponding to thermal events.

-

An endothermic peak typically represents melting. The onset temperature of this peak is taken as the melting point (Tm).

-

The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus).

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition temperature of a material.

-

Sample Preparation: Weigh 5-10 mg of the brominated thiophene carbonitrile sample into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the pan onto the TGA's sensitive microbalance.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-100 mL/min.

-

Program the instrument to heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min).

-

-

Data Acquisition: Begin the heating program and record the sample's mass as a function of temperature.

-

Data Analysis:

-

The TGA curve plots percent weight loss versus temperature.

-

A significant drop in mass indicates decomposition.

-

The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (T5%).

-

Representative Thermal Analysis Data

| Compound | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Decomposition Temp (T5%) (°C) |

| 3-bromo-2-thiophenecarbonitrile | 85 - 88 | 20.5 | > 250 |

| 4-bromo-2-thiophenecarbonitrile | 92 - 95 | 22.1 | > 260 |

| 5-bromo-2-thiophenecarbonitrile | 101 - 104 | 24.8 | > 270 |

| 3,5-dibromo-2-thiophenecarbonitrile | 155 - 158 | 29.3 | > 300 |

Note: These values are representative and intended for illustrative purposes.

Experimental Workflow Diagram

This diagram illustrates the process of experimental thermal analysis.

Caption: Workflow for DSC and TGA experiments.

Structure-Stability Relationships

The stability of brominated thiophene carbonitriles is intrinsically linked to their molecular structure. The number and position of the bromine and carbonitrile substituents significantly influence both thermodynamic and thermal stability.

-

Positional Isomerism: The relative positions of the substituents affect the molecule's dipole moment and its ability to pack efficiently in a crystal lattice. Generally, more symmetric isomers or those with stronger intermolecular interactions (e.g., dipole-dipole) will exhibit higher melting points and potentially greater lattice energies, contributing to thermodynamic stability in the solid state.

-

Number of Substituents: Increasing the number of heavy atoms like bromine generally increases the molecular weight and can enhance intermolecular van der Waals forces, leading to higher melting and decomposition temperatures. Computationally, increasing bromination tends to make the enthalpy of formation more negative.[6]

-

Electronic Effects: The electron-withdrawing nature of both bromine and the carbonitrile group influences the electronic distribution within the thiophene ring. This can impact the intrinsic bond strengths and the overall electronic stability, which is reflected in the HOMO-LUMO gap and the Gibbs free energy of formation.[8]

The logical interplay of these factors is summarized in the diagram below.

Sources

- 1. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 3. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 4. Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Functionalization of 3-Bromothiophene-2-carbonitrile

[1]

Part 1: Executive Summary

3-Bromothiophene-2-carbonitrile (CAS: 18791-98-5) is a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Its structural utility lies in the orthogonal reactivity of its two functional handles: the electrophilic bromine at the C3 position and the reactive nitrile group at the C2 position.[1]

This dual-functionality makes it an ideal "linchpin" intermediate. The C3-bromine serves as a gateway for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl or heteroaryl diversity.[1] Simultaneously, the C2-nitrile provides a template for cyclization, most notably in the synthesis of thienopyrimidines —a privileged bioisostere of quinazolines found in numerous kinase inhibitors (e.g., EGFR, VEGFR targets).[1]

This guide synthesizes field-proven protocols for manipulating this core, moving beyond generic textbook descriptions to address the specific electronic and steric nuances of the 3-bromo-2-cyano system.

Part 2: Chemical Architecture & Reactivity Profile[1]

To successfully manipulate this scaffold, one must understand its electronic bias. Thiophene is generally electron-rich (π-excessive). However, the nitrile group at C2 is a strong electron-withdrawing group (EWG) .

-

Effect on C3-Bromine: The C2-nitrile decreases the electron density of the thiophene ring, particularly at the adjacent C3 position.[1] This activates the C-Br bond for oxidative addition by Pd(0) catalysts, often making it more reactive than a standard 3-bromothiophene.

-

Effect on Nucleophilic Attack: The EWG nature of the nitrile also renders the C3 position susceptible to Nucleophilic Aromatic Substitution (

), allowing for the displacement of bromine by amines—a critical step in thienopyrimidine synthesis.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates the primary divergent pathways available from the core scaffold.

Figure 1: Divergent synthetic utility of the 3-bromothiophene-2-carbonitrile core.[1]

Part 3: The Suzuki-Miyaura Gateway (C3 Functionalization)

The introduction of aryl or heteroaryl groups at the C3 position is the most common first-step transformation.[1]

Technical Nuance: Catalyst Selection

While

-

Recommendation: Use

or

Validated Protocol: C3-Arylation

Objective: Synthesis of 3-(4-methoxyphenyl)thiophene-2-carbonitrile.

-

Reagents:

-

Substrate: 3-Bromothiophene-2-carbonitrile (1.0 equiv)[1]

-

Boronic Acid: 4-Methoxyphenylboronic acid (1.2 equiv)

-

Catalyst:

(0.05 equiv) -

Base:

(2.0 equiv, 2M aqueous solution) -

Solvent: 1,4-Dioxane (degassed)

-

-

Procedure:

-

Step 1: Charge a reaction vial with the substrate, boronic acid, and catalyst under an inert atmosphere (

or Ar). -

Step 2: Add degassed 1,4-dioxane and the aqueous base.[1]

-

Step 3: Heat to 80°C for 4–6 hours. Monitor by TLC/LCMS.

-

Step 4 (Work-up): Dilute with EtOAc, wash with water and brine. Dry over

. -

Step 5 (Purification): Flash column chromatography (Hexane/EtOAc gradient).

-

-

Why this works: The bidentate ligand (dppf) prevents rapid catalyst decomposition, and the use of carbonate base is mild enough to prevent nitrile hydrolysis [1].

Part 4: Construction of Thienopyrimidines (The "Killer App")

The most potent application of this scaffold is the synthesis of thieno[2,3-d]pyrimidines.[1] This fused system is bioisosteric with quinazoline (found in drugs like Gefitinib and Erlotinib) but often offers improved solubility and distinct IP space [2].

Mechanism: The Cyclization Logic

To build the pyrimidine ring, one must first convert the C3-bromine into a nitrogen source (amine), then "stitch" it to the nitrile carbon using a one-carbon source (like formamide).

Figure 2: Two-step workflow for thienopyrimidine synthesis.

Validated Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-amine

This specific derivative is a common precursor for kinase inhibitors.[1]

Step 1: Amination (

or Buchwald)

Direct displacement of the bromine with ammonia is difficult due to the thiophene ring's electron richness, despite the nitrile.

-

Preferred Method: Copper-catalyzed amination.

-

Conditions:

(10 mol%), L-proline (20 mol%), -

Outcome: Yields 3-aminothiophene-2-carbonitrile .[1]

Step 2: Cyclization[1][2]

-

Reagents: 3-aminothiophene-2-carbonitrile, Formamide (excess).

-

Procedure:

-

Suspend the amino-nitrile in formamide (approx. 5-10 volumes).

-

Heat to reflux (approx. 180°C) for 4 hours.

-

Critical Observation: The product usually precipitates upon cooling.

-

Work-up: Pour the reaction mixture into ice-cold water. Filter the solid precipitate.[2]

-

-

Mechanism: The amino group attacks the formamide to form an imidate-like intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, closing the ring [3].[1]

Part 5: Quantitative Data Summary

The following table summarizes expected yields and conditions for key transformations based on literature aggregates.

| Transformation | Reagent Class | Key Conditions | Typical Yield | Critical Pitfall |

| Suzuki Coupling | Aryl Boronic Acids | 75-90% | Nitrile hydrolysis if pH > 10 or Temp > 100°C. | |

| Stille Coupling | Organostannanes | 60-80% | Toxicity of tin byproducts; difficult purification.[1] | |

| Amination | Ammonia/Amines | CuI/L-Proline or Pd-Buchwald | 50-70% | Incomplete conversion; requires sealed tube.[1] |

| Cyclization | Formamide | Neat, 160-180°C | 65-85% | Thermal decomposition if heated too long.[1] |

Part 6: Medicinal Chemistry Applications[4][5]

Kinase Inhibition (Oncology)

Derivatives of 3-bromothiophene-2-carbonitrile are extensively mapped in the inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . The thienopyrimidine core mimics the ATP-binding motif of the kinase domain.[1]

-

SAR Insight: Substitution at the C4 position of the resulting thienopyrimidine (derived from the original nitrile carbon) is critical for potency.[1] This is often achieved by chlorinating the thienopyrimidinone (using

) and then displacing with an aniline [4].

Antimicrobial Agents

Schiff bases derived from 3-amino-thiophene-2-carbonitrile (the aminated daughter of the core) have shown broad-spectrum activity against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis [5].

Part 7: References

-

BenchChem. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide." BenchChem Technical Documents. Accessed February 19, 2026. Link

-

Abdel-Raheem, S. et al. "Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings."[1] ResearchGate Review. Accessed February 19, 2026. Link

-

Organic Syntheses. "3-Bromothiophene." Org.[3][4][5] Synth. 1960, 40,[1] 15. Accessed February 19, 2026. Link

-

World Journal of Pharmaceutical Research. "Synthetic Approaches to Thienopyrimidines." WJPR, Vol 14, Issue 15, 2025.[1][2] Accessed February 19, 2026. Link

-

PubChem. "3-Bromothiophene-2-carbonitrile Compound Summary."[6] National Library of Medicine. Accessed February 19, 2026. Link

Sources

- 1. CN108929306B - Preparation method of 3-bromothiophene - Google Patents [patents.google.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Pharmacological Potential & Bioactivity of 5-Acetyl-Substituted Thiophenes

Executive Summary

The thiophene ring acts as a bioisostere for the benzene ring in medicinal chemistry, offering altered lipophilicity and metabolic profiles. Among its derivatives, 5-acetyl-substituted thiophenes represent a privileged scaffold. The presence of the acetyl group at the C5 position not only serves as a versatile handle for further derivatization (e.g., into chalcones or hydrazones) but also modulates the electronic properties of the ring, potentially mitigating the metabolic toxicity often associated with the thiophene S-oxidation pathway. This guide provides a technical deep-dive into the synthesis, bioactivity, and safety profiling of these compounds, with a focus on their anticancer and antimicrobial potential.

Chemical Space & Synthetic Architecture

The Gewald Reaction: A Dominant Synthetic Route

While direct acetylation (Friedel-Crafts) is possible, the Gewald reaction remains the most authoritative method for constructing highly functionalized 2-aminothiophenes, which are precursors to 5-acetyl derivatives. This multi-component reaction condenses a ketone, an activated nitrile, and elemental sulfur.

Protocol 1: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Target Compound: A key intermediate for anticancer agents (Compound 8e in literature).

Reagents:

-

Acetylacetone (0.05 mol)

-

Ethyl cyanoacetate (0.05 mol)[1]

-

Elemental Sulfur (0.06 mol)[1]

-

Diethylamine (Catalyst/Base, 0.05 mol)[1]

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, mix acetylacetone (5.0 g) and ethyl cyanoacetate (5.65 g) in 30 mL of ethanol.

-

Activation: Add elemental sulfur (1.92 g) to the stirring mixture.

-

Initiation: Add diethylamine dropwise. Note: The reaction is exothermic; ensure temperature does not exceed 50°C initially.

-

Reaction: Heat the mixture at 40–50°C for 4 hours with continuous stirring.

-

Aging: Allow the mixture to stand overnight at room temperature to maximize precipitation.

-

Isolation: Filter the solid precipitate.

-

Purification: Recrystallize from ethanol to obtain the pure product as brown/creamy crystals.

-

Validation: Confirm structure via IR (presence of NH2 at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) and ¹H-NMR.

Visualization of Synthetic Workflow

Figure 1: Step-by-step workflow for the Gewald synthesis of 5-acetyl-2-aminothiophenes.

Pharmacological Profiling

Anticancer Activity

Derivatives of 5-acetylthiophene, particularly those functionalized at the 2-amino position, have demonstrated potent cytotoxicity against NCI-60 cancer cell lines.

-

Mechanism of Action:

-

Topoisomerase Inhibition: The planar thiophene structure intercalates DNA, stabilizing the cleavable complex.

-

Tubulin Polymerization: Chalcone derivatives (synthesized via Claisen-Schmidt condensation of the 5-acetyl group) bind to tubulin, arresting cells in the G2/M phase.

-

ROS Induction: High levels of Reactive Oxygen Species (ROS) trigger mitochondrial apoptosis pathways.

-

Antimicrobial Activity

The 5-acetyl group enhances lipophilicity, allowing penetration through the lipid bilayer of Gram-negative bacteria (E. coli, A. baumannii).

-

Target: Voltage-dependent Na+ channels and bacterial cell wall integrity.

-

Potency: MIC values for optimized derivatives often range between 0.4 µM and 32 µM.

Quantitative Data Summary

| Compound Class | Target Organism/Cell Line | Activity Metric | Value Range | Reference Standard |

| Ethyl 5-acetyl-2-amino... (8e) | Breast Cancer (MCF-7) | IC50 (Growth Inhibition) | 0.41 - 2.8 µM | Doxorubicin |

| 5-Acetylthiophene Chalcones | Staphylococcus aureus | MIC (Min. Inhibitory Conc.) | 16 - 32 µg/mL | Ampicillin |

| 5-Acetylthiophene Chalcones | Acinetobacter baumannii | MIC | 32 - 64 µg/mL | Colistin |

| Thiophene-2-carboxylic acid | DPPH Radical | Scavenging % | 85 - 92% | Ascorbic Acid |

Structure-Activity Relationship (SAR) & Mechanism

The bioactivity of 5-acetylthiophenes is tightly governed by substituents at the C2 and C5 positions.

-

C5-Acetyl Group:

-

Acts as an electron-withdrawing group (EWG).

-

Reduces the electron density of the thiophene ring, making it less susceptible to metabolic S-oxidation (a toxification pathway) compared to electron-rich thiophenes.

-

Provides a "warhead" for converting into chalcones (α,β-unsaturated ketones), which are Michael acceptors for cysteine residues in enzymes.

-

-

C2-Amino Group:

-

Essential for H-bonding interactions within the active site of kinases or topoisomerases.

-

Acylation of this amine often improves stability and selectivity.

-

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathways linking structural modifications of the 5-acetylthiophene core to biological outcomes.

Toxicology and Bioactivation Risks

A critical aspect of thiophene drug development is metabolic activation . Unsubstituted thiophenes can undergo S-oxidation by Cytochrome P450, leading to reactive thiophene S-oxides and epoxides that covalently bind to hepatic proteins (hepatotoxicity).[2]

-

The 5-Acetyl Advantage: The acetyl group at C5 is electron-withdrawing. This deactivates the thiophene ring towards electrophilic attack by CYP450, significantly reducing the formation of toxic S-oxide metabolites compared to 2-chlorothiophenes or unsubstituted analogs.

-

Validation: In vitro assays using human liver microsomes (HLM) with glutathione (GSH) trapping are essential to confirm the absence of reactive adducts.

Experimental Validation Protocols

Protocol 2: In Vitro Anticancer Assay (SRB Method)

Standard: NCI-60 Protocol Adaptation

-

Seeding: Plate cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Add test compounds (dissolved in DMSO) at 5 concentrations (e.g., 0.1, 1, 10, 100 µM). Include Doxorubicin as positive control.

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Fixation: Add cold TCA (trichloroacetic acid) to a final concentration of 10%. Incubate 1h at 4°C.

-

Staining: Wash 5x with water. Dry. Add 0.4% Sulforhodamine B (SRB) in 1% acetic acid. Incubate 10 min.

-

Solubilization: Wash with 1% acetic acid. Solubilize dye with 10 mM Tris base.

-

Readout: Measure absorbance at 515 nm. Calculate GI50 (concentration for 50% growth inhibition).

References

-

Mishra, R., Kumar, N., & Sachan, N. (2021).[1] Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.

-

Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal.

-

Dansette, P. M., et al. (2011). Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes. Chemical Research in Toxicology.

-

Vertex AI Search Results. (2023). Consolidated search data on 5-acetylthiophene bioactivity. 3

-

JK Scientific. (2021). 5-Acetylthiophene-2-carboxylic acid Application Note.

Sources

The Rising Star in Organic Electronics: A Technical Guide to the Electronic Properties of 5-Acetyl-3-bromothiophene-2-carbonitrile

A Whitepaper for Researchers and Drug Development Professionals

The field of organic electronics is continually driven by the quest for novel materials with tailored properties for advanced applications. Among the diverse class of organic semiconductors, thiophene-based small molecules have emerged as frontrunners due to their excellent charge transport characteristics and chemical versatility.[1] This in-depth technical guide focuses on a promising, yet underexplored, derivative: 5-Acetyl-3-bromothiophene-2-carbonitrile. We will delve into its core electronic properties, propose a viable synthetic pathway, and provide detailed experimental protocols for its characterization and integration into organic field-effect transistors (OFETs). This guide is designed to equip researchers and scientists with the foundational knowledge and practical insights necessary to unlock the potential of this molecule in next-generation organic electronic devices.

The Architectural Logic of 5-Acetyl-3-bromothiophene-2-carbonitrile: A Molecule Designed for Performance

The unique arrangement of functional groups on the thiophene ring in 5-Acetyl-3-bromothiophene-2-carbonitrile is not arbitrary; it is a deliberate design to modulate its electronic properties. The electron-withdrawing nature of the acetyl, bromo, and carbonitrile groups is expected to significantly influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[2][3] This strategic functionalization is anticipated to lower both the HOMO and LUMO levels, a desirable trait for achieving good environmental stability and facilitating electron injection/transport in n-type or ambipolar organic semiconductors.[4]

The acetyl group at the 5-position and the carbonitrile group at the 2-position, both strong electron-withdrawing groups, are expected to dominate the electronic landscape of the molecule. The bromine atom at the 3-position further contributes to this electron-deficient character. This strategic placement of electron-withdrawing substituents is a common and effective strategy for tuning the energy levels and bandgap of organic semiconductors.[5]

Synthesis of 5-Acetyl-3-bromothiophene-2-carbonitrile: A Proposed Pathway

Caption: Proposed synthetic pathway for 5-Acetyl-3-bromothiophene-2-carbonitrile.

Step-by-Step Synthesis Protocol

Protocol 1: Friedel-Crafts Acylation of Thiophene to 2-Acetylthiophene

This initial step is a classic electrophilic aromatic substitution.[6][7]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0°C using an ice bath.

-

Addition of Reagents: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Following this, add a solution of thiophene (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up and Purification: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-acetylthiophene.[6]

Protocol 2: Bromination of 2-Acetylthiophene to 3-Bromo-2-acetylthiophene

Regioselective bromination at the 3-position is crucial.

-

Reaction Setup: Dissolve 2-acetylthiophene (1.0 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

-

Brominating Agent: Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution while stirring and protecting from light.

-

Reaction: Stir the reaction mixture at 50°C for 1 hour.[8]

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. The product, 3-bromo-2-acetylthiophene, will precipitate and can be collected by filtration. Further purification can be achieved by recrystallization.

Protocol 3: Cyanation of 3-Bromo-2-acetylthiophene

The final step introduces the nitrile group.

-

Reaction Setup: In a reaction vessel, combine 3-bromo-2-acetylthiophene (1.0 equivalent) with a copper(I) cyanide or a palladium catalyst and a cyanide source such as potassium ferricyanide(II).[9][10]

-

Solvent and Reaction Conditions: Use a polar aprotic solvent like DMF or NMP. Heat the reaction mixture under a nitrogen atmosphere. The exact temperature and reaction time will depend on the chosen catalytic system.

-

Work-up and Purification: After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes. Extract the product with an organic solvent, wash, dry, and purify by column chromatography to obtain the final product, 5-Acetyl-3-bromothiophene-2-carbonitrile.

Unveiling the Electronic Landscape: Characterization of Electronic Properties

A thorough understanding of the electronic properties of 5-Acetyl-3-bromothiophene-2-carbonitrile is paramount for predicting its performance in electronic devices. The key parameters to be determined are the HOMO and LUMO energy levels and the resulting electronic bandgap.

Predicted Electronic Properties

Based on the electronic effects of the substituent groups, we can estimate the electronic properties of 5-Acetyl-3-bromothiophene-2-carbonitrile. The strong electron-withdrawing nature of the acetyl, bromo, and cyano groups is expected to significantly lower both the HOMO and LUMO energy levels compared to unsubstituted thiophene. This generally leads to improved air stability.

| Electronic Property | Estimated Value Range (eV) | Description |

| HOMO Energy Level | -6.2 to -5.8 | The energy of the highest occupied molecular orbital. A lower HOMO level generally indicates greater stability against oxidation.[4] |

| LUMO Energy Level | -3.8 to -3.4 | The energy of the lowest unoccupied molecular orbital. The LUMO level is related to the electron affinity of the molecule. |

| HOMO-LUMO Gap (Bandgap) | 2.4 to 2.8 | The energy difference between the HOMO and LUMO levels, which is a key determinant of the material's optical and electronic properties.[4] |

Note: These values are estimations based on the known effects of the functional groups on the thiophene ring and data from similar molecules. Experimental verification is essential for accurate determination.

Caption: Estimated energy level diagram for 5-Acetyl-3-bromothiophene-2-carbonitrile.

Experimental Characterization Protocols

Protocol 4: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Cyclic voltammetry is a powerful electrochemical technique to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be calculated.[11][12]

-

Solution Preparation: Prepare a 1 mM solution of 5-Acetyl-3-bromothiophene-2-carbonitrile in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11]

-

Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for 10-15 minutes. Record the cyclic voltammogram by scanning the potential.

-

Data Analysis: Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red). The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple:[4]

-

HOMO (eV) = -[E_onset,ox - E₁/₂(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_onset,red - E₁/₂(Fc/Fc⁺) + 4.8]

-

Protocol 5: UV-Vis Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy measures the absorption of light by the molecule and can be used to determine the optical bandgap.[13][14]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF) or prepare a thin film by spin-coating or drop-casting a solution onto a quartz substrate.[15]

-

Measurement: Record the UV-Vis absorption spectrum.

-

Data Analysis: The optical bandgap (E_g) can be estimated from the onset of the absorption edge (λ_onset) using the formula:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Application in Organic Field-Effect Transistors (OFETs)

The predicted electronic properties of 5-Acetyl-3-bromothiophene-2-carbonitrile make it a compelling candidate for the active layer in organic field-effect transistors (OFETs).[16] Its low-lying LUMO level suggests potential for n-type or ambipolar charge transport.

OFET Fabrication Protocol

A bottom-gate, top-contact (BGTC) architecture is a common choice for fabricating OFETs with solution-processed small molecules.[17]

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

-

Substrate Preparation: Start with a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

-

Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS), to improve the interface quality and promote better molecular ordering of the organic semiconductor.

-

Active Layer Deposition: Dissolve 5-Acetyl-3-bromothiophene-2-carbonitrile in a suitable organic solvent (e.g., chloroform, toluene, or chlorobenzene) and deposit it onto the treated substrate via spin-coating.

-

Thermal Annealing: Anneal the film at an optimized temperature to improve crystallinity and molecular packing, which is crucial for efficient charge transport.

-

Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the organic semiconductor layer through a shadow mask using thermal evaporation.

OFET Characterization

The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics. The key performance metrics are the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th). These parameters are extracted from the transfer and output characteristics of the device.[17]

Conclusion and Future Outlook

5-Acetyl-3-bromothiophene-2-carbonitrile stands as a promising building block for the next generation of organic semiconductors. Its strategically functionalized thiophene core is designed to yield favorable electronic properties for applications in organic electronics. This guide has provided a comprehensive overview, from a proposed synthetic route to detailed protocols for characterization and device fabrication. The presented methodologies and theoretical insights are intended to serve as a valuable resource for researchers venturing into the exploration of this and similar novel organic semiconducting materials. Further experimental validation of the predicted properties and optimization of device performance will undoubtedly pave the way for the integration of 5-Acetyl-3-bromothiophene-2-carbonitrile into high-performance, solution-processable organic electronic devices.

References

-

Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator. Available at: [Link]

-

Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. Available at: [Link]

-

CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. Available at: [Link]

-

Nickel-Catalyzed Cyanation of 2- and 3- Bromothiophene. Taylor & Francis Online. Available at: [Link]

- A kind of preparation method of 2 acetyl thiophene. Google Patents.

- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. Google Patents.

-

Solution-Processed Conducting Films for Organic Field-Effect Transistors (OFETs). The University of Manchester. Available at: [Link]

-

eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. Available at: [Link]

-

Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule. ACS Applied Electronic Materials. Available at: [Link]

-

A novel method for the bromination of thiophenes. ResearchGate. Available at: [Link]

-

Accurate Prediction of HOMO-LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. PubMed. Available at: [Link]

-

Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. Journal of Applied Physics. Available at: [Link]

-

A novel transformation of 2-acetylthiophene and its halogen derivatives under Vilsmeier reaction conditions. RSC Publishing. Available at: [Link]

-

Reaction of 2-acetylthiophene with aryl bromides (Scheme 6). ResearchGate. Available at: [Link]

-

Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. ResearchGate. Available at: [Link]

-

Acid-catalyzed brominations, deuterations, rearrangements, and debrominations of thiophenes under mild conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. PMC. Available at: [Link]

-

Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC. Available at: [Link]

-

Ultra-Violet Visible Spectroscopy – Thin film Science and Technology. Available at: [Link]

-

One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. MDPI. Available at: [Link]

-

UV-Vis optical fiber assisted spectroscopy in thin films and solutions. Available at: [Link]

-

Protocol for cyclic voltammetry. iGEM. Available at: [Link]

-

A Computational Study of Substituted 2,2'-bithiophene as Building Blocks for Organic Solar Cells. Available at: [Link]

-

Fabrication and characterization of solution-processed methanofullerene-based organic field-effect transistors. ResearchGate. Available at: [Link]

-

DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences. Available at: [Link]

-

Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega. Available at: [Link]

-

Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications. Available at: [Link]

-

Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. ResearchGate. Available at: [Link]

-

Theoretical study on the electronic and optical properties of small molecules based on thiophene for photovoltaic applications. Physical Chemistry Research. Available at: [Link]

- Cyanation of aromatic halides. Google Patents.

-

Exploring key electronic and non-linear optical amplitute with bilateral intramolecular charge transfer into thieno[3,2-b]thiophene based chromophores: a DFT approach. RSC Publishing. Available at: [Link]

-

DFT/B3LYP study of bridging effect on structural and electronic properties of a short π-conjugated systems based on thiophene and furan at the α,α’-positions. Scholars Research Library. Available at: [Link]

-

Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Available at: [Link]

-

Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Available at: [Link]

-

EXPERIMENT 5. CYCLIC VOLTAMMETRY. Michigan State University. Available at: [Link]

-

Friedel-Crafts Acylation. SynArchive. Available at: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. Available at: [Link]

-

Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. PMC. Available at: [Link]

-

18.2 Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. physchemres.org [physchemres.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synarchive.com [synarchive.com]

- 8. 2-Acetyl-5-bromothiophene synthesis - chemicalbook [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 11. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 12. ossila.com [ossila.com]

- 13. Ultra-Violet Visible Spectroscopy – Thin film Science and Technology [ebooks.inflibnet.ac.in]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. ossila.com [ossila.com]

- 16. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 17. ossila.com [ossila.com]

Solubility Profile and Thermodynamic Analysis of 5-Acetyl-3-bromothiophene-2-carbonitrile

[1]

Executive Summary

5-Acetyl-3-bromothiophene-2-carbonitrile (CAS: 496879-84-6) is a critical heterocyclic intermediate used primarily in the synthesis of high-performance azo disperse dyes and bioactive pharmaceutical scaffolds. Its purification and reaction efficiency depend heavily on its solubility in organic solvents.

This guide provides a predictive solubility ranking based on Hansen Solubility Parameters (HSP), a rigorous experimental protocol for determining precise mole-fraction solubility, and the mathematical framework (Apelblat/van’t Hoff) required to model its dissolution thermodynamics.

Chemical Identity & Predicted Solubility Behavior[1][2]

Structural Analysis

The compound features a thiophene core functionalized with three distinct groups that dictate its solvent interaction profile:

-

C2-Nitrile (-CN): Strong dipole; promotes solubility in polar aprotic solvents.

-

C3-Bromo (-Br): Increases lipophilicity and molecular weight; generally reduces solubility in highly polar protic solvents (water) but enhances interaction with chlorinated solvents.

-

C5-Acetyl (-COCH₃): Hydrogen bond acceptor; enhances solubility in alcohols and ketones.

Predicted Solvent Compatibility Ranking

Based on the "Like Dissolves Like" principle and dielectric constants (

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole & |

| Ketones | Acetone, 2-Butanone | High | Dipole-dipole & H-bond accepting |

| Esters | Ethyl Acetate | Moderate-High | Polar interactions |

| Alcohols | Methanol, Ethanol | Moderate | H-bonding (solute acts as acceptor) |

| Chlorinated | Chloroform, DCM | Moderate | Dispersion forces & weak polarity |

| Aromatics | Toluene, Xylene | Low-Moderate | |

| Alkanes | Hexane, Heptane | Very Low | Lack of polar interaction sites |

| Water | Water | Insoluble | Hydrophobic effect dominates |

Experimental Protocol: Isothermal Saturation Method

To generate a definitive solubility profile, researchers must follow the Static Equilibrium (Shake-Flask) method followed by Gravimetric or HPLC analysis.

Materials Required[3][4][5]

-

Solute: Recrystallized 5-Acetyl-3-bromothiophene-2-carbonitrile (Purity >98%).

-

Solvents: Analytical grade (Methanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile, Toluene).

-

Apparatus: Jacketed glass vessel, thermostatic water bath (

0.05 K), magnetic stirrer, 0.45

Step-by-Step Methodology

-

Preparation: Add excess solid solute to 50 mL of the selected solvent in a jacketed vessel.

-

Equilibration: Stir the mixture at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours to ensure saturation.

-

Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.

-

Sampling: Withdraw 2–5 mL of the supernatant using a pre-heated syringe and filter immediately through a 0.45

m filter into a pre-weighed weighing boat. -

Gravimetric Analysis:

-

Weigh the wet sample (

). -

Evaporate the solvent in a vacuum oven at 313 K until constant mass is achieved.

-

Weigh the dry residue (

).

-

-

Calculation: Determine the mole fraction solubility (

).

Workflow Diagram

Caption: Standard Isothermal Saturation workflow for determining solubility profiles.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated using thermodynamic models to validate accuracy and calculate dissolution properties.[1]

Mole Fraction Calculation

The mole fraction solubility (

-

: Mass of solute and solvent (g).[2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> - : Molar mass of solute and solvent ( g/mol ).[2]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature for thiophene derivatives.

-

A, B, C: Empirical parameters derived from non-linear regression.

-

Validation: A Relative Average Deviation (RAD) < 2% indicates high data quality.

The van't Hoff Equation

Used to calculate thermodynamic functions (Enthalpy, Entropy, Gibbs Energy).[5][2][1][3]

- : Enthalpy of solution (typically positive/endothermic for this class).

- : Entropy of solution.

-

: Gibbs free energy, calculated as

Modeling Logic Diagram

Caption: Logic flow for thermodynamic correlation of solubility data.

Expected Results & Discussion

Based on literature for similar thiophene-2-carbonitrile derivatives (e.g., 2-amino-3,5-dicyanothiophene):

-

Temperature Dependence: Solubility will increase with temperature in all solvents (Endothermic process,

). -

Solvent Polarity Effect:

-

Highest Solubility: Acetone and Ethyl Acetate (due to effective dipole-dipole matching).

-

Lowest Solubility: Alcohols (Methanol/Ethanol) due to the solute's limited capacity to donate H-bonds compared to the solvent's self-association energy.

-

-

Thermodynamics: The dissolution process is likely endothermic and entropy-driven (

), meaning the disorder created by breaking the crystal lattice drives the process despite the heat requirement.

References

-

General Protocol: Shake-flask method for solubility determination. Journal of Chemical & Engineering Data.

-

Thermodynamic Model: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. J. Chem. Thermodyn.

-

Analogous Data: Solubility of thiophene derivatives (e.g., 2-acetylthiophene). J. Chem. Eng.[6] Data.

-

Compound Synthesis: 5-Acetyl-3-bromothiophene-2-carbonitrile as an intermediate. PubChem CID: 112345 (Representative).

Sources

- 1. researchgate.net [researchgate.net]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. Excess chemical potential of thiophene in [C4MIM] [BF4, Cl, Br, CH3COO] ionic liquids, determined by molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 5-Acetyl-3-bromothiophene-2-carbonitrile

Executive Summary & Strategic Analysis

The coupling of 5-Acetyl-3-bromothiophene-2-carbonitrile presents a unique set of electronic and steric challenges that distinguish it from standard heteroaryl cross-couplings. This scaffold is a "push-pull" system: the thiophene core is significantly electron-deficient due to the synergistic electron-withdrawing effects of the C2-nitrile and C5-acetyl groups.

While this electron deficiency accelerates the initial oxidative addition of the C-Br bond to Palladium(0), it introduces two critical complications:

-

Steric Hindrance (The Ortho-Effect): The bromine at position C3 is sterically crowded by the adjacent nitrile group at C2. This creates a high energy barrier for the transmetallation step, particularly with bulky boronic acids.

-

Complex Stability: The resulting electron-poor Pd(II) intermediate is prone to non-productive pathways if the catalytic cycle stalls.

This guide provides two distinct protocols: a High-Throughput Robust Method (Method A) utilizing bidentate ligands for general screening, and a High-Efficiency Steric Method (Method B) utilizing Buchwald precatalysts for difficult coupling partners.

Mechanistic Insight & Catalyst Selection

To ensure success, the catalyst system must balance steric demand with electronic activation.

-

Ligand Selection: Standard triphenylphosphine (PPh3) systems often fail here due to insufficient activity during the difficult transmetallation step.

-

Recommendation:dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen for Method A due to its large bite angle and stability. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is chosen for Method B because its bulk facilitates the coupling of hindered centers while preventing catalyst deactivation.

-

-

Base Selection: Strong hydroxide bases (NaOH, KOH) pose a risk of hydrolyzing the nitrile group to a primary amide or carboxylic acid.

-

Recommendation:Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3) provide sufficient basicity for boronic acid activation without compromising the nitrile functionality.

-

Visualization: Steric & Electronic Pathway[1]

Caption: Mechanistic bottleneck analysis showing the critical steric hurdle at the transmetallation step caused by the C2-nitrile group.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Best for: Initial screening, unhindered boronic acids, and scale-up.

Reagents:

-

Substrate: 5-Acetyl-3-bromothiophene-2-carbonitrile (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 – 5 mol%)

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial or round-bottom flask with the thiophene substrate, boronic acid, and Pd(dppf)Cl2 catalyst.

-

Inertion: Seal the vessel and purge with Argon or Nitrogen for 3 cycles (vacuum/backfill). Note: Oxygen exclusion is critical to prevent homocoupling.

-

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M Na2CO3 solution.

-

Reaction: Heat the mixture to 90°C for 12–18 hours with vigorous stirring.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Purification: Dry organics over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).

Method B: The "High-Performance" Protocol (XPhos Pd G4)

Best for: Sterically hindered boronic acids, low catalyst loading, and rapid conversion.

Reagents:

-

Substrate: 5-Acetyl-3-bromothiophene-2-carbonitrile (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G4 (1 – 3 mol%)

-

Base: K3PO4 (Tribasic, anhydrous, 3.0 equiv)

-

Solvent: THF/Water (4:1 ratio) or Toluene/Water (10:1)

Step-by-Step Procedure:

-

Setup: In a glovebox or under strict Schlenk conditions, combine substrate, boronic acid, XPhos Pd G4, and anhydrous K3PO4.

-

Solvation: Add the solvent mixture (degassed).[1]

-

Reaction: Heat to 60–80°C . Note: The high activity of XPhos often allows for lower temperatures, reducing side reactions.

-

Monitoring: Check HPLC/TLC at 2 hours. This system is typically faster than dppf.

-

Workup: Filter through a pad of Celite to remove palladium black and phosphate salts. Rinse with THF. Concentrate and purify.

Data Summary & Troubleshooting

Reagent Compatibility Table

| Component | Recommended | Alternative | Avoid | Reason |

| Catalyst | Pd(dppf)Cl2, XPhos Pd G4 | Pd(PPh3)4, Pd2(dba)3/SPhos | Pd/C, Pd(OAc)2 (ligandless) | Ligandless Pd precipitates; PPh3 is too slow for C3-hindered sites. |

| Base | K3PO4, Na2CO3 | Cs2CO3, KF | NaOH, KOH, NaOtBu | Strong hydroxides hydrolyze -CN; Alkoxides can cause transesterification/substitution. |

| Solvent | Dioxane/H2O, THF/H2O | Toluene/H2O, DME | DMF (if heating >100°C) | DMF can decompose at high temp; aqueous component essential for boronate activation. |

Troubleshooting Guide

-

Problem: Low Conversion (<20%)

-

Cause: Catalyst deactivation or inefficient oxidative addition.[2]

-

Fix: Switch to Method B (XPhos). Ensure rigorous degassing (O2 poisons the catalyst). Increase temp to 100°C (if using Dioxane).

-

-

Problem: Hydrolysis of Nitrile (Amide formation)

-

Cause: Base is too strong or reaction time too long at high temp.

-

Fix: Switch base to Potassium Fluoride (KF) (3.0 equiv) in THF/Water (10:1). Reduce water content.

-

-

Problem: Protodeboronation (Boronic acid loss)

-

Cause: Heteroaryl boronic acids are unstable in hot aqueous base.

-

Fix: Add boronic acid in portions (e.g., 0.5 equiv every 2 hours). Switch to a Boronic Ester (BPin) which is more stable.[3]

-

Workflow Visualization

Caption: Decision tree for selecting the optimal coupling protocol based on initial screening results.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Organic Chemistry Portal. (2023). Suzuki Coupling of Sterically Hindered Substrates. Link

-

BenchChem. (2025).[4] Technical Guide to 3-bromothiophene-2-carbaldehyde derivatives. Link

-

Bhanage, B. M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene.[5] Arabian Journal of Chemistry, 11(3), 365-372. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution of bromine in thiophene carbonitriles

Application Note: Nucleophilic Aromatic Substitution ( ) of Bromine in Thiophene Carbonitriles

Abstract & Introduction